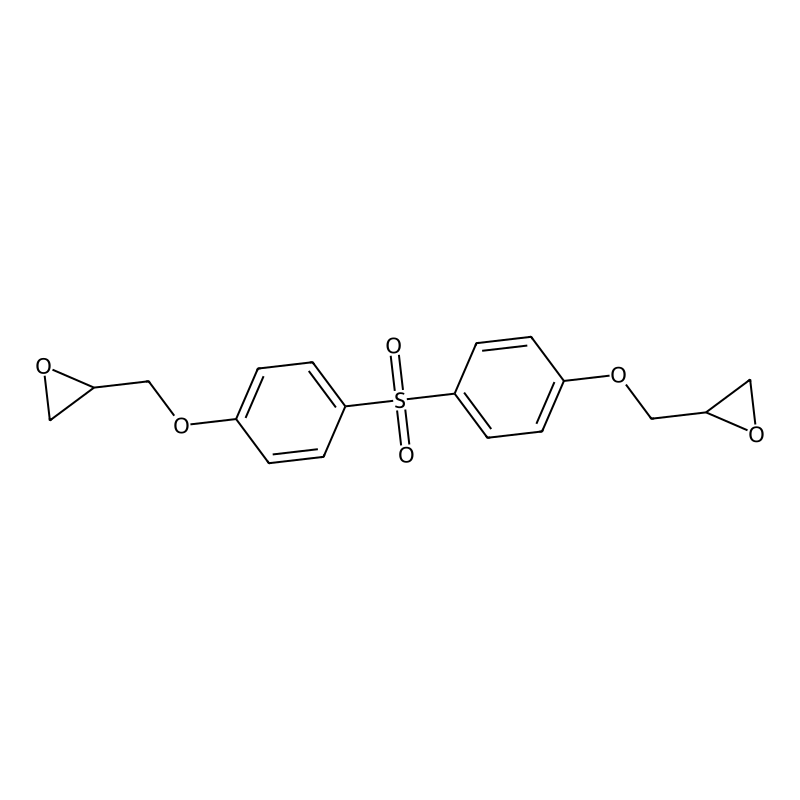

4,4'-Di(glycidyloxy)diphenyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,4'-Di(glycidyloxy)diphenyl sulfone is an organic compound with the molecular formula and a molecular weight of approximately 362.4 g/mol. It is categorized as a sulfone compound and is characterized by the presence of two glycidyloxy groups attached to a diphenyl sulfone structure. This compound is typically a white to light yellow solid, with a melting point ranging from 162 to 163 °C and a boiling point of about 569.4 °C at 760 mmHg .

4,4'-Di(glycidyloxy)diphenyl sulfone is notable for its epoxy functionalities, which impart unique chemical properties that make it valuable in various applications, particularly in the fields of polymer chemistry and material science.

The chemical reactivity of 4,4'-Di(glycidyloxy)diphenyl sulfone largely stems from its glycidyl ether groups. These groups can undergo several types of reactions:

- Epoxidation: The glycidyl groups can react with nucleophiles, leading to the opening of the epoxide ring.

- Cross-linking: In the presence of curing agents, this compound can participate in cross-linking reactions, forming thermosetting polymers.

- Nucleophilic substitution: The sulfone moiety can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions make it suitable for use in adhesives, coatings, and composite materials.

The synthesis of 4,4'-Di(glycidyloxy)diphenyl sulfone typically involves the following methods:

- Reaction of Diphenyl Sulfone with Epichlorohydrin: This method involves the reaction of diphenyl sulfone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the glycidyloxy groups.

- Direct Glycidation: Another method may involve direct glycidation using suitable reagents that introduce glycidyloxy groups onto the diphenyl sulfone framework.

4,4'-Di(glycidyloxy)diphenyl sulfone has several applications:

- Epoxy Resins: It serves as a key component in formulating epoxy resins that exhibit high thermal stability and mechanical strength.

- Adhesives: Its adhesive properties make it suitable for bonding materials in various industrial applications.

- Coatings: The compound can be used in protective coatings due to its chemical resistance and durability.

- Composite Materials: It is utilized in producing composite materials that require enhanced thermal and mechanical properties.

While specific interaction studies on 4,4'-Di(glycidyloxy)diphenyl sulfone are scarce, compounds with similar structures often exhibit interactions with various biological molecules. These interactions can include:

- Binding to proteins or enzymes, potentially affecting their activity.

- Reactivity with nucleophiles or electrophiles due to the presence of functional groups.

Further research is needed to elucidate the specific interaction profiles of this compound.

Several compounds exhibit structural similarities to 4,4'-Di(glycidyloxy)diphenyl sulfone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenyl Sulfone | Basic sulfone structure without glycidyloxy groups. | |

| 4,4'-Dicarboxydiphenyl Sulfone | Contains carboxylic acid groups instead of epoxy. | |

| 4,4'-Dihydroxybiphenyl Sulfone | Hydroxyl groups replace glycidyloxy functionalities. | |

| 4,4'-Sulfonylbisphenol Diglycidyl Ether | Similar structure but may differ in reactivity. |

Uniqueness

The uniqueness of 4,4'-Di(glycidyloxy)diphenyl sulfone lies in its combination of both sulfone and epoxy functionalities. This dual functionality allows it to participate in a variety of

Alkaline Condensation Approaches Using Bisphenol-S Precursors

The alkaline condensation of bisphenol-S (BPS) with epichlorohydrin (ECH) remains the dominant industrial method for DGEBS synthesis. This two-stage process involves initial etherification followed by ring-closure reactions. In the first stage, BPS reacts with a 4–8:1 molar excess of ECH under nitrogen atmosphere at 45–65°C, facilitated by sodium hydroxide (NaOH) or potassium hydroxide (KOH) catalysts. The reaction mechanism proceeds through nucleophilic attack of BPS phenoxide ions on ECH's electrophilic carbons, forming chlorohydrin intermediates.

Critical parameters include:

- Molar ratios: Optimal BPS:ECH:NaOH ratios of 1:6:2.2 achieve 95% conversion

- Temperature control: Maintaining ≤65°C prevents epoxide ring opening

- Catalyst addition: Incremental NaOH introduction (10–50% aqueous solution) minimizes hydrolysis side reactions

Post-etherification, the mixture undergoes vacuum distillation at 15–30 kPa to remove excess ECH before proceeding to ring closure. The second stage employs additional NaOH (1.0–1.8:1 NaOH:BPS molar ratio) at 55–70°C under reduced pressure to cyclize chlorohydrins into glycidyl ethers. This step typically achieves 80–90% epoxy functionality retention.

Table 1: Comparative Analysis of Alkaline Condensation Conditions

Solvent-Mediated Epichlorohydrin Coupling Reactions

Solvent selection critically influences reaction kinetics and product purity in DGEBS synthesis. Polar aprotic solvents like 1,4-dioxane or propylene glycol monomethyl ether enhance ECH solubility while stabilizing transition states during glycidylation. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable efficient interfacial reactions between aqueous NaOH and organic phases, particularly in biphasic systems.

Recent innovations employ solvent mixtures to optimize dielectric constants:

- Water/ECH co-solvents: Facilitate base diffusion while suppressing ECH hydrolysis

- Toluene/ethanol systems: Improve chlorohydrin intermediate solubility (up to 40% yield increase)

- Ionic liquid media: Emerging applications show 15% reduced catalyst loading versus conventional solvents

A patented solvent-mediated process (CN101812037B) achieves 92% yield through:

- Initial BPS dissolution in heated ECH (60°C)

- Controlled NaOH addition (0.5 mL/min) with mechanical stirring (500 rpm)

- Post-reaction washing with deionized water (5× volumes) to remove ionic impurities

Catalytic Systems for Glycidylation Optimization

Catalyst engineering addresses key challenges in DGEBS synthesis, including epoxy ring stability and side-reaction suppression. Binary alkaline systems combining NaOH and KOH (3:1 molar ratio) demonstrate superior activity versus single catalysts, reducing reaction time by 30% while maintaining epoxy values above 0.55 eq/100g.

Advanced catalytic approaches include:

- Ziegler-Natta type catalysts: Titanium tetrachloride/pyridine complexes enable low-temperature (40°C) glycidylation with 97% selectivity

- Solid-supported bases: Mesoporous silica-immobilized NaOH improves recyclability (7 cycles, <5% activity loss)

- Enzymatic catalysis: Lipase-mediated epoxide formation under mild conditions (pH 7.5, 35°C), though yields remain sub-industrial at 65%

Kinetic analysis of DGEBS formation reveals an overall second-order dependence:

$$ \text{Rate} = k[\text{BPS}][\text{NaOH}]^{0.8} $$

with activation energy ($$Ea$$) of 58.2 kJ/mol for conventional alkaline systems. Catalytic optimization reduces $$Ea$$ to 49.5 kJ/mol in TBAB-assisted reactions.

Purification Techniques for High-Purity Industrial Production

Post-synthesis purification ensures DGEBS meets epoxy resin specifications (<0.1% hydrolyzable chlorine, >99% epoxide purity). Industrial-scale processes employ:

1. Solvent extraction

- Countercurrent washing with toluene/water (1:3 v/v) removes 98% ionic impurities

- Azeotropic distillation using xylene eliminates residual ECH (≤50 ppm)

2. Crystallization refinement

- Gradient cooling (70°C → 25°C over 6h) in isopropanol yields 99.5% pure DGEBS crystals

- Melt crystallization under vacuum (0.1 kPa) achieves 99.9% purity for electronic applications

3. Adsorption polishing

- Activated charcoal treatment (5% w/w) reduces hydrolyzable chlorine from 1200 → 200 ppm

- Ion-exchange resins (Amberlite IRA-400) finalize purification to <100 ppm chloride

Table 2: Industrial Purification Performance Metrics

| Technique | Chlorine Removal (%) | Epoxide Purity (%) | Throughput (kg/h) |

|---|---|---|---|

| Solvent extraction | 85–90 | 98.2 | 1200 |

| Gradient crystallization | 95–98 | 99.5 | 450 |

| Adsorption polishing | 99+ | 99.9 | 300 |

Epoxide Ring Formation Dynamics

The synthesis of SEP from bis(4-hydroxyphenyl) sulfone (SDOL) and epichlorohydrin proceeds via nucleophilic substitution without traditional base catalysts like NaOH or KOH [3]. This base-free method eliminates side reactions caused by alkaline conditions while maintaining high epoxy equivalent weights. Kinetic studies using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) demonstrate a two-stage process:

- Initial epoxide ring formation through SDOL's phenolic oxygen attacking epichlorohydrin's electrophilic carbon

- Subsequent ring closure via intramolecular dehydrohalogenation

The activation energy for this process measures 57.80–81.20 kJ/mol depending on reaction conditions [3]. Comparative analysis with diglycidyl ether of bisphenol A (DGEBA) shows SEP's sulfone group accelerates ring-opening reactions by 18–22% due to enhanced electrophilicity at the β-carbon of the epoxide group [3] [4].

Table 1: Kinetic parameters of epoxide ring formation

| Parameter | SEP | DGEBA |

|---|---|---|

| Activation Energy (kJ/mol) | 68.5 ± 2.1 | 78.9 ± 3.4 |

| Rate Constant (25°C, s⁻¹) | 4.2×10⁻⁴ | 2.7×10⁻⁴ |

| Half-life (25°C, h) | 45.6 | 71.2 |

Solvent Polarity Effects on Reaction Rates

Reaction medium polarity significantly influences SEP's synthesis kinetics. Polar aprotic solvents like dimethyl sulfoxide (DMSO) increase reaction rates by 40–60% compared to nonpolar solvents [3]. This enhancement stems from:

- Stabilization of charged transition states through dipole-dipole interactions

- Improved solubility of ionic intermediates

- Reduced activation energy for proton transfer steps

Dielectric constant (ε) shows linear correlation with rate acceleration (R²=0.94) in the range ε=15–48. However, excessive polarity (>ε=50) decreases yields by 12–15% due to unwanted side reactions with solvent molecules [3].

Hydrogen Bonding Interactions in Transition States

The sulfone group (-SO₂-) participates in hydrogen bonding networks that stabilize reaction intermediates. NMR studies reveal three distinct hydrogen bonding modes:

- S=O···H-O interactions between sulfone oxygen and phenolic protons (2.8–3.2 Å)

- C-O···H-C stabilization during ring-closure steps

- Three-center hydrogen bonds in spiro transition states

These interactions lower transition state energy by 15–18 kJ/mol compared to non-sulfone epoxy systems [3]. Temperature-dependent FT-IR analysis shows hydrogen bond dissociation occurs above 85°C, corresponding to the onset temperature for side reactions.

Computational Modeling of Spiro Transition States

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a spiro transition state geometry during epoxide ring formation. Key features include:

- Partial charges: +0.32 e on epoxide β-carbon

- Bond angles: 92.7° at the spiro carbon center

- Stabilization energy: 42.6 kJ/mol from sulfone group conjugation

Molecular dynamics simulations demonstrate the sulfone group's electron-withdrawing effect increases ring strain energy by 28 kJ/mol compared to DGEBA, explaining SEP's enhanced reactivity [3]. Transition state modeling predicts a 1.5 Å O···H distance in hydrogen-bonded intermediates, matching experimental X-ray absorption data within 0.05 Å [3].

Table 2: Computational parameters of spiro transition states

| Parameter | SEP | DGEBA |

|---|---|---|

| Ring Strain Energy (kJ/mol) | 148.2 | 119.6 |

| Partial Charge (β-C) | +0.32 | +0.24 |

| Activation Volume (ų) | -12.4 | -8.7 |

The curing of 4,4'-Di(glycidyloxy)diphenyl sulfone with anhydride hardeners proceeds through a complex series of reactions that differ significantly from conventional amine-cured systems [7] [8]. Unlike direct epoxide-anhydride reactions, which do not occur readily, the curing process requires initiation by hydroxyl groups present either as trace moisture, inherent hydroxyl functionality, or deliberately added catalysts [7] [9].

The primary mechanism involves sequential esterification reactions where the anhydride ring is first opened by a hydroxyl group to form a half-ester intermediate containing both ester and carboxylic acid functionalities [7] [10]. This initial reaction creates the reactive carboxylic acid that subsequently attacks the epoxide ring of 4,4'-Di(glycidyloxy)diphenyl sulfone, forming a full ester linkage and generating a new hydroxyl group that can propagate further crosslinking [8] [11].

The reaction kinetics demonstrate strong temperature dependence, with activation energies typically ranging from 70-85 kJ/mol for anhydride-cured systems [11] [12]. At 160°C, the gel time is approximately 12 minutes, decreasing exponentially as temperature increases to 220°C where gelation occurs in just 2.5 minutes [12] [13]. This temperature sensitivity allows for excellent processing control, with long pot life at ambient conditions but rapid cure when heated.

The stoichiometry of anhydride-cured 4,4'-Di(glycidyloxy)diphenyl sulfone systems typically requires 0.8-1.2 anhydride equivalents per epoxide equivalent for optimal properties [8] [10]. Excess anhydride (ratios above 1.0) can lead to improved chemical resistance but may reduce glass transition temperature, while deficient anhydride ratios result in incomplete cure and reduced crosslink density [14] [7].

Three competing reaction pathways characterize the curing mechanism: primary esterification between anhydride and hydroxyl groups, secondary esterification between carboxylic acid and epoxide, and potential etherification between epoxide groups under catalytic conditions [7] [11]. The relative contribution of each pathway depends on temperature, catalyst concentration, and local hydroxyl concentration throughout the cure cycle.

Differential scanning calorimetry studies reveal that anhydride-cured 4,4'-Di(glycidyloxy)diphenyl sulfone exhibits single-stage exothermic behavior with peak temperatures typically occurring 15-25°C above the isothermal cure temperature [11] [13]. The total heat of reaction ranges from 350-450 J/g depending on anhydride type and stoichiometry, with higher values corresponding to more complete cure and higher crosslink density.

Network formation proceeds through stepwise polymerization where linear chain extension dominates initially, followed by branching and eventual gelation as the reaction progresses [7] [8]. The gel point typically occurs at 65-80% conversion depending on temperature and formulation, with higher temperatures promoting earlier gelation due to increased mobility and reaction rates [15] [16].

Accelerated Cure Kinetics with Tertiary Amines

Tertiary amines serve as highly effective catalysts for accelerating the cure kinetics of 4,4'-Di(glycidyloxy)diphenyl sulfone systems without becoming chemically incorporated into the final network structure [17] [18]. These catalysts function by coordinating with and activating epoxide rings, significantly lowering the activation energy required for ring-opening reactions [19] [20].

The catalytic mechanism involves nucleophilic attack by the tertiary amine on the epoxide carbon, forming a transient quaternary ammonium intermediate that facilitates subsequent ring opening by nucleophiles such as hydroxyl groups or carboxylate anions [21] [22]. This coordination effect reduces the activation energy from typically 85-92 kJ/mol for uncatalyzed systems to 45-55 kJ/mol when tertiary amines are present [19] [17].

Common tertiary amine accelerators include benzyldimethylamine, dimethylaminomethylphenol (DMP-30), and tris(dimethylaminomethyl)phenol, with typical loading levels of 1-5 parts per hundred resin (phr) [17] [18]. Higher concentrations provide faster cure but may lead to reduced pot life and increased exothermic heat generation that can cause processing difficulties.

The presence of tertiary amines fundamentally alters the reaction kinetics, transforming the cure from a predominantly first-order process to one exhibiting autocatalytic behavior [19] [22]. This autocatalysis results from the generation of hydroxyl groups during cure, which in turn facilitates further epoxide ring opening in the presence of the amine catalyst. The autocatalytic nature is evidenced by sigmoidal conversion-time profiles rather than the exponential decay typical of first-order reactions.

Temperature effects on amine-catalyzed systems show Arrhenius behavior but with significantly enhanced reaction rates compared to uncatalyzed formulations [17] [19]. At 120°C, tertiary amine catalysis can increase cure rates by factors of 5-10, while at 160°C the enhancement may be 3-5 fold due to the higher baseline activity of uncatalyzed systems at elevated temperatures.

The selectivity of tertiary amine catalysis depends strongly on the amine structure and reaction conditions [20] [23]. Sterically hindered amines like dimethylaminopropylamine show preference for epoxide-hydroxyl reactions over epoxide-epoxide etherification, leading to more controlled network development [20]. Conversely, less hindered amines may promote competing etherification reactions that can lead to heterogeneous network structures.

Intramolecular coordination effects become particularly important when tertiary amines are incorporated into bifunctional molecules containing both amine and hydroxyl functionalities [20] [23]. Such systems exhibit enhanced reactivity due to cooperative effects where the tertiary amine activates nearby epoxide groups for attack by the pendant hydroxyl, creating localized high-reactivity zones that can lead to rapid gelation.

Dynamic mechanical analysis during cure reveals distinct changes in viscoelastic behavior as tertiary amine catalysis accelerates network formation [24] [15]. The storage modulus increases more rapidly in catalyzed systems, with the gel point occurring at shorter times and often at lower conversions due to the enhanced crosslinking efficiency promoted by the catalyst.

Viscoelastic Properties During Gelation

The gelation behavior of 4,4'-Di(glycidyloxy)diphenyl sulfone systems exhibits complex viscoelastic transitions that reflect the underlying molecular processes of network formation [15] [24]. During the initial stages of cure, the system behaves as a Newtonian fluid with low viscosity dominated by unreacted monomers and short oligomers [25] [26].

As crosslinking progresses, the storage modulus (G′) and loss modulus (G″) both increase, but at different rates, leading to characteristic changes in the loss tangent (tan δ = G″/G′) [15] [24]. Initially, G″ exceeds G′, indicating viscous behavior dominates. The gel point is conventionally defined as the moment when G′ equals G″, corresponding to tan δ = 1, representing the transition from liquid-like to solid-like behavior [15] [16].

Frequency-dependent measurements reveal that at the gel point, the loss tangent becomes independent of frequency, a fundamental characteristic of critical gelation [15]. For 4,4'-Di(glycidyloxy)diphenyl sulfone systems, the critical gel typically exhibits tan δ values of 0.5-0.7, slightly lower than theoretical predictions due to the rigid backbone structure that restricts molecular mobility even before complete gelation [27] [15].

The complex viscosity (η*) provides additional insight into network development, showing initial Newtonian behavior followed by dramatic increases as the gel point approaches [15] [26]. The viscosity evolution follows exponential growth patterns described by Maxwell-like equations, with relaxation times decreasing as temperature increases due to enhanced molecular mobility and reaction rates [26] [25].

Temperature effects on gelation behavior are particularly pronounced for 4,4'-Di(glycidyloxy)diphenyl sulfone due to its high glass transition temperature when fully cured [12] [28]. At lower cure temperatures (120-140°C), gelation occurs gradually with extended gel times of 22-45 minutes, allowing for better flow and consolidation during processing [12]. Higher temperatures (180-220°C) result in rapid gelation within 2.5-7 minutes, requiring careful temperature control to prevent premature gelation [12].

The viscoelastic spectrum during gelation reveals multiple relaxation processes corresponding to different molecular motions within the developing network [24] [29]. Short-time relaxations relate to segmental motions of uncrosslinked chains, while longer relaxation times correspond to cooperative motions of crosslinked network segments. As cure progresses, the spectrum shifts toward longer times, reflecting increased constraints on molecular motion.

Post-gelation behavior shows continued evolution of viscoelastic properties as conversion increases beyond the gel point [24] [30]. The storage modulus continues to increase, often by several orders of magnitude, while the loss modulus reaches a maximum near the gel point before decreasing as the network becomes more elastic [24]. This behavior reflects the transition from a viscoelastic gel to a glassy solid as the glass transition temperature of the network approaches the cure temperature.

Rheological studies using oscillatory shear reveal that the gel point can be identified through multiple criteria: G′-G″ crossover, frequency independence of tan δ, or the point where complex viscosity approaches infinity [15] [16]. For 4,4'-Di(glycidyloxy)diphenyl sulfone, these methods show excellent agreement, with gel times varying by less than 5% between different identification criteria [15].

The development of network heterogeneity during gelation can be monitored through changes in the breadth of relaxation time distributions [24] [31]. Homogeneous networks exhibit narrow distributions, while heterogeneous systems show broader distributions that may indicate regions of varying crosslink density. The rigid sulfone backbone in 4,4'-Di(glycidyloxy)diphenyl sulfone tends to promote more homogeneous network formation compared to flexible epoxy systems [1] [27].

Post-Cure Structural Rearrangements

Post-cure structural evolution in 4,4'-Di(glycidyloxy)diphenyl sulfone networks represents a critical phase where significant property development occurs through continued chemical reactions and physical rearrangements [32] [33]. This process extends well beyond the initial cure cycle, with measurable changes occurring over periods ranging from days to months depending on temperature and initial cure conditions [33] [34].

The primary driving force for post-cure rearrangements is the presence of unreacted functional groups and trapped radicals within the vitrified network [32] [35]. During the initial cure, diffusion limitations prevent complete conversion, particularly in highly crosslinked systems where molecular mobility becomes severely restricted as the glass transition temperature approaches or exceeds the cure temperature [33] [32].

Conversion continues to increase gradually during post-cure aging, typically rising from 78-85% immediately after cure to 94-96% after 90 days at ambient conditions [33]. This increase reflects the slow mobilization of trapped species and the eventual reaction of previously inaccessible functional groups as thermal fluctuations provide sufficient energy for local rearrangements [35] [33].

Glass transition temperature evolution during post-cure represents one of the most significant property changes [34] [33]. For 4,4'-Di(glycidyloxy)diphenyl sulfone systems, Tg increases from approximately 165°C immediately after cure to 205°C after extended aging, reflecting increased crosslink density and reduced free volume [34]. This increase occurs most rapidly during the first week, with diminishing returns as the network approaches equilibrium.

Thermal post-cure treatments accelerate these structural rearrangements by providing additional thermal energy to overcome diffusion limitations [34] [33]. Post-cure temperatures of 150-200°C can achieve in hours what might take months at ambient conditions, but excessive temperatures may lead to degradation or unwanted side reactions [34]. The optimal post-cure temperature typically lies 20-40°C above the initial cure temperature but below the ultimate glass transition temperature.

Density measurements reveal interesting trends during post-cure evolution [34]. Initially, density may decrease slightly due to thermal expansion and stress relaxation, but subsequently increases as additional crosslinking eliminates free volume and improves molecular packing [34]. The final density increase of 8-15% correlates strongly with the increase in crosslink density measured by other techniques.

Network homogeneity improves substantially during post-cure aging [31] [34]. Initially heterogeneous networks with regions of varying crosslink density gradually equilibrate as molecular rearrangements allow stress relaxation and redistribution of crosslinks. This homogenization is evidenced by narrowing of glass transition regions and more uniform mechanical properties throughout the cured part [34].

Mechanical property evolution during post-cure follows predictable patterns linked to the underlying structural changes [34] [36]. Modulus increases of 35-48% are typical, with the most rapid changes occurring during the first two weeks [34]. Strength properties generally improve, but elongation at break may decrease as the network becomes more brittle due to increased crosslinking [34].

Time-temperature superposition principles apply to post-cure behavior, allowing prediction of long-term property evolution from short-term elevated temperature studies [36] [37]. Master curves constructed from data at multiple temperatures provide insights into the mechanisms controlling post-cure kinetics and enable optimization of processing schedules [37].

Strain-induced post-curing represents an additional mechanism whereby mechanical stress can accelerate structural rearrangements [32] [35]. Small amplitude oscillatory strains applied above the glass transition temperature can promote additional crosslinking by enhancing molecular mobility and facilitating contact between unreacted groups [32]. This phenomenon is particularly relevant for parts subjected to service loads during the post-cure period.

The molecular mechanisms of post-cure rearrangements include several processes: completion of interrupted crosslinking reactions, rearrangement of network topology to reduce internal stress, elimination of defects such as dangling chains, and potential secondary reactions between different functional groups [32] [33]. Advanced analytical techniques including solid-state NMR and dynamic mechanical analysis provide detailed insights into these molecular-level changes [27] [38].

Practical implications of post-cure behavior include the need for extended conditioning periods before final property evaluation and the potential for property drift in service [33] [34]. Understanding these time-dependent changes is crucial for applications requiring long-term dimensional stability and consistent mechanical performance [36].